Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
An In-Depth Technical Guide to 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
The landscape of medicinal chemistry is continually shaped by the emergence of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets. The pyrazolo[1,5-a]pyridine system is a prominent member of this group. As a fused nitrogen-containing heterocycle, it presents a unique three-dimensional architecture and electronic distribution, making it a rich source for developing novel therapeutics.[1][2] These compounds have garnered significant attention for a wide array of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3]
This guide focuses on a particularly valuable derivative: 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid . The strategic placement of a bromine atom and a carboxylic acid group on this core structure transforms it into a highly versatile and powerful building block for researchers and drug development professionals. The bromine atom serves as a reactive handle for introducing molecular diversity through cross-coupling reactions, while the carboxylic acid provides a crucial anchor point for amide bond formation, influencing solubility, and enabling key hydrogen-bonding interactions with biological targets.[4] This document provides a comprehensive overview of its properties, synthesis, and strategic applications in modern drug discovery workflows.
Core Compound Profile: Structural and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a crystalline solid at room temperature, whose utility is defined by the interplay of its constituent parts.
Chemical Structure
The molecule's architecture is key to its function. The fused ring system creates a rigid plane, while the substituents provide vectors for chemical modification and biological interaction.
Caption: Chemical structure of 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the title compound.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| CAS Number | 1363383-09-8 | [5] |
| Molecular Formula | C₈H₅BrN₂O₂ | [5] |
| Molecular Weight | 241.04 g/mol | [5] |
| Appearance | Crystalline solid | |
| Purity (Typical) | ≥97% | [5] |
| Storage Conditions | Room temperature, store in a dry place | [5] |
Structural Insights for the Medicinal Chemist
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The Pyrazolo[1,5-a]pyridine Core: This bicyclic system is relatively electron-deficient, which influences its interaction with biological macromolecules. Its planarity is crucial for fitting into the active sites of enzymes, particularly the ATP-binding pocket of kinases.[3]
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The C7-Bromine: The bromine atom at position 7 is more than just a substituent; it is a strategic tool. Its electron-withdrawing nature modulates the electronics of the ring system. Most importantly, it serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups. This is the primary vector for library synthesis and structure-activity relationship (SAR) studies.[4]
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The C2-Carboxylic Acid: The carboxylic acid at position 2 is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's active site.[4] Its acidity (pKa) allows for salt formation, which can be leveraged to improve aqueous solubility and bioavailability. Furthermore, it is a readily available handle for forming amide bonds, making it an ideal attachment point for linkers in more complex molecular architectures like PROTACs. The position at C2, versus the C3 isomer, subtly alters the vector of this interaction handle and can influence binding geometry and acidity.[4]
Synthesis Strategy: A Blueprint for Preparation
The construction of the 7-Bromopyrazolo[1,5-a]pyridine core generally relies on a [3+2] cycloaddition strategy.[2][6] This involves the reaction of an N-aminopyridinium salt with a three-carbon component. The specific synthesis of the title compound would involve a brominated pyridine precursor.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, chemically sound procedure based on established methodologies for this class of compounds.
Step 1: Synthesis of Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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N-Amination: To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add O-diphenylphosphinylhydroxylamine (DPPH) (1.1 eq) portion-wise.
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Causality: DPPH is an efficient aminating agent for N-heterocycles. The reaction is performed at low temperature to control exothermicity and improve selectivity.
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-
Salt Formation: Allow the mixture to stir at room temperature for 12-16 hours. The resulting N-amino-4-bromopyridinium salt often precipitates and can be collected by filtration.
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Cycloaddition: Suspend the dried N-aminopyridinium salt (1.0 eq) in a solvent such as acetonitrile. Add a base, typically potassium carbonate (K₂CO₃) (3.0 eq), followed by the dropwise addition of ethyl propiolate (1.2 eq).
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Causality: The base deprotonates the N-amino group to form a reactive ylide intermediate. This ylide undergoes a [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate), followed by an oxidative aromatization to form the stable pyrazolo[1,5-a]pyridine ring system.
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Workup and Purification: Heat the reaction mixture to reflux for 6-8 hours. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.
Step 2: Saponification to the Carboxylic Acid
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Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
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Causality: The hydroxide base attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis (saponification) to form the corresponding carboxylate salt. A co-solvent like THF is used to ensure solubility of the organic starting material.
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-
Acidification: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Carefully acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
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Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.
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-
Isolation: Collect the resulting precipitate by filtration, wash with cold water to remove residual salts, and dry under vacuum to afford the final product, 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
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Self-Validation: The integrity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify its structure and purity (typically >97%).
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Strategic Applications in Drug Discovery
The true value of 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid lies in its utility as a versatile starting point for creating diverse and complex molecules with therapeutic potential.
A Hub for Library Synthesis via Cross-Coupling
The C7-bromo position is the primary site for diversification. Using palladium-catalyzed cross-coupling, a vast array of chemical groups can be installed, allowing for rapid exploration of the chemical space around the core scaffold.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: In a reaction vial, combine 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq), a boronic acid or boronate ester of choice (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
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Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
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Causality: Oxygen can oxidize the active Pd(0) catalyst, deactivating it. Degassing is critical for ensuring reaction efficiency. The base is required to activate the boronic acid for transmetalation to the palladium center.
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-
Reaction: Heat the sealed vial to 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
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Workup: After cooling, dilute the reaction with water and ethyl acetate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify via chromatography or recrystallization.
An Anchor for Complex Molecules: PROTACs and Beyond
The C2-carboxylic acid is an ideal handle for conjugation. In the field of targeted protein degradation, this compound is classified as a "Protein Degrader Building Block".[5][7] It can be used to link the pyrazolo[1,5-a]pyridine core, acting as a warhead that binds to a target protein, to a linker that is subsequently attached to an E3 ligase-recruiting moiety.
Caption: Role as a bifunctional building block in PROTAC synthesis.
Exemplary Protocol: Amide Coupling
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Activation: Dissolve 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent such as HATU or HOBt/EDC (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq). Stir for 15-30 minutes at room temperature.
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Causality: The coupling agent activates the carboxylic acid by converting it into a more reactive species (e.g., an active ester), which is susceptible to nucleophilic attack by an amine.
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Coupling: Add the desired amine-containing linker (1.0-1.2 eq) to the activated mixture.
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Reaction: Stir at room temperature for 2-24 hours until the reaction is complete.
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Workup: Dilute with an organic solvent, wash sequentially with dilute acid, saturated sodium bicarbonate, and brine to remove excess reagents and byproducts. Dry the organic layer and purify the product by chromatography.
Conclusion
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is far more than a simple chemical. It is a strategically designed tool for the modern medicinal chemist. Its rigid, privileged core provides a foundation for high-affinity binding, while its two distinct, orthogonally reactive functional groups—the C7-bromine and the C2-carboxylic acid—offer unparalleled flexibility for SAR exploration and the construction of complex therapeutic modalities like kinase inhibitors and protein degraders. For researchers aiming to accelerate their drug discovery programs, a deep understanding and proficient use of this powerful building block can be a significant catalyst for innovation and success.
References
- Google. (2026). Current time in Brisbane, AU.
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved January 5, 2026, from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252. Retrieved January 5, 2026, from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological Activity. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved January 5, 2026, from [Link]
-
MySkinRecipes. (n.d.). 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Retrieved January 5, 2026, from [Link]
-
PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved January 5, 2026, from [Link]
-
CP Lab Safety. (n.d.). 4-bromopyrazolo[1, 5-a]pyridine-2-carboxylic acid, min 97%, 250 mg. Retrieved January 5, 2026, from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. calpaclab.com [calpaclab.com]

